![molecular formula C6H4BrN3 B152541 3-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 68618-36-0](/img/structure/B152541.png)
3-bromo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields within minutes . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation reactions to yield bromo-imidazo[4,5-b]pyridine derivatives . Additionally, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds . The intermolecular contacts and the nature of hydrogen bonding in the crystal structures have been analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives undergo a range of chemical reactions that allow for the introduction of various functional groups. These reactions include iodination, copper-catalyzed coupling, diazotization, and cyclization, which enable the synthesis of a wide array of substituted derivatives with potential biological activities . The versatility of 3-diazopyrazolo[3,4-b]pyridine as a synthon for new heterocyclic systems has been demonstrated through its reactions with reactive methylene compounds, amines, thiols, and hydrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the nature and position of substituents on the heterocyclic core. These properties are crucial for their biological activity and have been characterized using IR and 1H NMR spectral techniques. The antibacterial properties of these compounds have been evaluated in vitro, and some derivatives have shown promising activity . Additionally, the antioxidant properties of certain derivatives have been assessed using DPPH and superoxide radical scavenging assays .
Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for creating new polyheterocyclic compounds. These include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, formed through reactions with arylidene malononitriles or ethyl acetoacetate, and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. The synthesized compounds demonstrated potential antibacterial properties, showcasing the versatility of this compound in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Applications
The compound has been included in the study of over 300,000 1H-pyrazolo[3,4-b]pyridines, which are significant in biomedical research. These compounds, which present in various tautomeric forms, are part of numerous patents and references, underscoring their importance in therapeutic applications. Their diverse substituents and synthetic methods further highlight their potential in biomedicine (Donaire-Arias et al., 2022).
Synthesis of Chalcone Derivatives for Anti-Inflammatory and Analgesic Activities
Derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have been evaluated for their anti-inflammatory and analgesic properties. Some of these derivatives showed excellent anti-inflammatory activity, comparable to standard drugs like indomethacin, and impressive analgesic effects (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).
Antibacterial and Antioxidant Properties
Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives demonstrated significant antibacterial activity against various bacterial strains, comparing favorably to standard drugs like streptomycin. Additionally, these compounds exhibited moderate to good antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Variya, Panchal, & Patel, 2019).
CDK Inhibitors for Cancer Treatment
1H-Pyrazolo[3,4-b]pyridine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation. Its ability to inhibit CDK1/CDK2 and induce apoptosis in cells highlights its potential as a therapeutic agent in cancer treatments (Misra et al., 2003).
Mechanism of Action
- Upon activation, TRKs phosphorylate their intracellular kinase domain, triggering downstream signaling pathways (e.g., Ras/Erk, PLC-γ, PI3K/Akt) involved in cell proliferation, differentiation, and survival .
Target of Action: Tropomyosin Receptor Kinases (TRKs)
Mode of Action: Inhibition of TRKA
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Safety and Hazards
Future Directions
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA . This suggests that 3-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives have potential for further exploration in the field of medicinal chemistry.
properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQNXGPKYUHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499128 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68618-36-0 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-bromo-1H-pyrazolo[3,4-b]pyridine in the synthesis of riociguat?
A1: this compound is a crucial intermediate in the novel synthetic pathway for riociguat developed by the researchers. [] The compound undergoes a palladium-catalyzed cyanation reaction to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate that is further reacted to obtain riociguat. Notably, the researchers emphasize that this specific bromo-substituted compound (this compound) is novel and has not been previously reported in the literature. [] This highlights the significance of this compound in providing an alternative route for the synthesis of riociguat.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.